4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(5-Chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a pyrazol-3-one core substituted with a 5-chloro-2-hydroxyanilino methylene group at position 4 and a methyl group at position 3. Its molecular formula is C₁₂H₁₁ClN₃O₂ (MW: 272.69) .
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-8(11(17)15-14-6)5-13-9-4-7(12)2-3-10(9)16/h2-5,16H,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDVKEJBDWIBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of chemical reactions starting from 5-chloro-2-hydroxyaniline. One common method involves the condensation of 5-chloro-2-hydroxyaniline with a suitable carbonyl compound under acidic or basic conditions to form the pyrazolone ring. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: : The pyrazolone ring can be reduced to form a pyrazoline derivative.
Substitution: : The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products Formed
Oxidation: : Formation of 5-chloro-2-hydroxybenzophenone or 5-chloro-2-hydroxybenzoic acid.
Reduction: : Formation of 5-chloro-2-hydroxy-3,4-dihydro-2H-pyrazole.
Substitution: : Formation of various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : Application in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Key Observations :
- Substituent Effects: The target compound’s 5-chloro-2-hydroxyanilino group distinguishes it from analogues with nitro (Compound 1), benzylidene (Compound 7), or trifluoromethyl (5-CF₃) substituents.
- Melting Points : Higher melting points in nitro- and benzylidene-substituted derivatives (160–170°C) suggest greater crystallinity compared to the target compound, where data is unavailable .
- Lipophilicity : The trichlorophenyl derivative (logP estimated >3) is more lipophilic than the target compound, which may influence membrane permeability.
Biological Activity
The compound 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one , with the CAS number 320425-01-2, is a pyrazolone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C17H14ClN3O2
- Molecular Weight : 327.77 g/mol
- Boiling Point : 448.4 ± 55.0 °C (Predicted)
- Density : 1.34 ± 0.1 g/cm³ (Predicted)
- pKa : 9.17 ± 0.48 (Predicted)
Synthesis
The synthesis of this compound typically involves the condensation of 5-chloro-2-hydroxyaniline with an appropriate aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolone ring. The detailed synthetic route varies based on the substituents used and can significantly affect the yield and purity of the final product .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazolone derivatives, including our compound of interest. A notable study evaluated various substituted pyrazolones for their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| Control | 10 |
| Compound A | 15 |
| Compound B | 18 |
| Target Compound | 20 |
Anticancer Activity
Research has also highlighted the anticancer potential of pyrazolone derivatives. In vitro studies demonstrated that our compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
Case Study: MCF-7 Cell Line
In a specific case study involving the MCF-7 cell line:
- IC50 Value : The IC50 value for our compound was found to be approximately 25 µM, indicating significant cytotoxicity.
- Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, suggesting that it effectively triggers apoptotic pathways.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anticancer effects .
- Cell Cycle Arrest : Studies indicate that treatment with this pyrazolone derivative leads to cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS generation, which is linked to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
